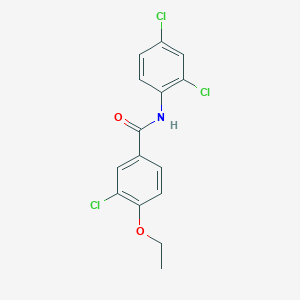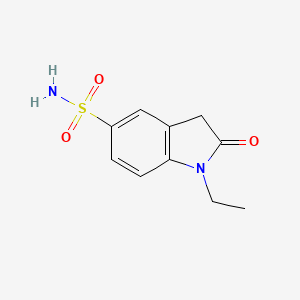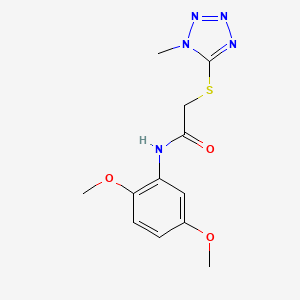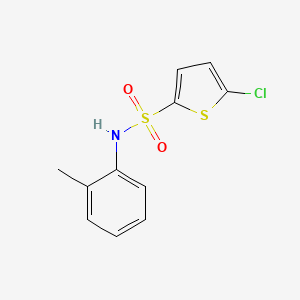
(2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: Introduction of the phenyl and fluorophenyl groups can be done through electrophilic aromatic substitution reactions.
Formation of the Nitrile Group: This can be introduced via a reaction with a suitable nitrile precursor under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyrrole ring or the phenyl groups.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Oxidized derivatives of the pyrrole or phenyl groups.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-phenylprop-2-enenitrile: Lacks the fluorine atom, which might affect its reactivity and applications.
(2Z)-3-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile: Lacks the phenyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the fluorophenyl and phenyl groups, along with the nitrile group, makes (2Z)-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile unique
Propiedades
IUPAC Name |
(Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2/c1-15-12-17(16(2)24(15)19-8-4-3-5-9-19)13-18(14-23)20-10-6-7-11-21(20)22/h3-13H,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGGTJJNERESIN-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(\C#N)/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N-[(E)-[4-(2-phenylethynyl)phenyl]methylideneamino]aniline](/img/structure/B5870561.png)
![2-[benzyl-[(2-methylphenyl)methyl]amino]ethanol](/img/structure/B5870562.png)

![[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate](/img/structure/B5870568.png)

![N-(4-METHOXYPHENYL)-2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B5870584.png)
![3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B5870592.png)
![methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)

![N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5870615.png)
![1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5870627.png)


